![molecular formula C16H16N4O3 B2521275 N-{2-[4-(furan-2-yl)fenil]-2-hidroxietil}-1-metil-1H-1,2,3-triazol-4-carboxamida CAS No. 2097914-07-1](/img/structure/B2521275.png)

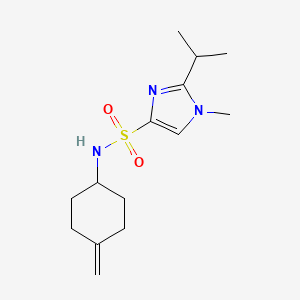

N-{2-[4-(furan-2-yl)fenil]-2-hidroxietil}-1-metil-1H-1,2,3-triazol-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.

BenchChem offers high-quality N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de furano, como el compuesto en cuestión, se ha encontrado que tienen una actividad antibacteriana significativa . Han sido utilizados en la creación de numerosos agentes antibacterianos innovadores para combatir la resistencia microbiana . El núcleo de furano es una técnica sintética esencial en la búsqueda de nuevos fármacos .

Propiedades Anticancerígenas

Los análogos del resveratrol, que incluyen compuestos que contienen furano, han demostrado tener propiedades quimioprofilácticas potenciales contra varios tipos de cáncer, incluido el cáncer colorrectal . Un análogo del resveratrol sintetizado similar al compuesto ha demostrado causar apoptosis en las células del cáncer colorrectal a través de la activación de una vía extrínseca que conduce a la activación de la caspasa y al arresto del ciclo celular a partir de la p53 activada .

Eficacia Herbicida

La introducción de ciertos elementos en el anillo fenilo de los derivados de furano puede mejorar su actividad herbicida . Esto sugiere que el compuesto podría utilizarse potencialmente en el desarrollo de herbicidas más eficaces .

Bactericidas, Pesticidas y Fungicidas

Las triazoles y sus derivados, que incluyen el compuesto, han demostrado ser bactericidas, pesticidas y fungicidas efectivos . Esto los convierte en importantes agentes quimioterapéuticos .

Actividades Farmacológicas

El núcleo de 1,2,3-triazol, presente en el compuesto, está asociado con diversas actividades farmacológicas como analgésicas, antiasmáticas, diuréticas, antihipertensivas y antiinflamatorias . Esto los convierte en posibles candidatos para el tratamiento de una variedad de afecciones .

Efectos Citotóxicos

Se ha encontrado que algunos compuestos que contienen furano tienen diferentes efectos citotóxicos en el carcinoma pulmonar . Esto sugiere posibles aplicaciones en el tratamiento del cáncer de pulmón .

Mecanismo De Acción

Target of Action

Similar compounds such as resveratrol analogues have been shown to target colorectal cancer cells . They exert a potent suppressive effect on these cells, causing cytotoxicity .

Mode of Action

A similar compound, a resveratrol analogue, has been shown to cause cytotoxicity in colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This occurs alongside cell cycle arrest from the up-regulation of p53 and p21 .

Biochemical Pathways

Similar compounds have been shown to affect the cell cycle, specifically causing g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 .

Result of Action

Similar compounds have been shown to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-20-10-13(18-19-20)16(22)17-9-14(21)11-4-6-12(7-5-11)15-3-2-8-23-15/h2-8,10,14,21H,9H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNKDONJFSMXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2521192.png)

![4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2521196.png)

![N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2521198.png)

![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)

![1-(benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2521206.png)

![7-Chloro-1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2521208.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2521209.png)

![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)

![N-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2521212.png)